Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Catalog No.
S779944
CAS No.
175136-62-6
M.F
C24H9F18P
M. Wt
670.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

CAS Number

175136-62-6

Product Name

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

IUPAC Name

tris[3,5-bis(trifluoromethyl)phenyl]phosphane

Molecular Formula

C24H9F18P

Molecular Weight

670.3 g/mol

InChI

InChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H

InChI Key

ITJHLZVYLDBFOJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

The exact mass of the compound Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (CAS: 175136-62-6), commonly abbreviated as P(ArF)3, is a highly specialized, electron-poor triarylphosphine ligand utilized in advanced transition metal catalysis [1]. Characterized by six strongly electron-withdrawing trifluoromethyl groups, this compound functions as a robust π-acceptor, significantly enhancing the electrophilicity of coordinated metal centers such as Pd, Ni, Rh, and Au [1]. In procurement and process design, P(ArF)3 is prioritized over standard phosphines when workflows require the hydrolytic stability of a phosphine combined with the electronic profile of a phosphite [1]. Furthermore, its distinctive steric and electronic properties facilitate the isolation of air-stable low-valent metal precatalysts and drive difficult oxidative additions in cross-coupling and hydroformylation applications [1].

Substituting P(ArF)3 with the industry-standard triphenylphosphine (PPh3) or generic electron-withdrawing phosphites (e.g., P(OPh)3) frequently results in catalyst degradation or reaction failure. PPh3 lacks the necessary π-acidity to sufficiently activate metal centers for challenging electrophilic transformations, and its low-valent metal complexes (such as Ni(I) or Pd(0)) are highly susceptible to rapid solid-state oxidation, complicating benchtop handling[1]. Conversely, while phosphites offer similar electron-withdrawing properties, they are notoriously vulnerable to hydrolysis and degradation under demanding process conditions. Furthermore, attempting to use the fully fluorinated analog, tris(pentafluorophenyl)phosphine (P(C6F5)3), often fails because its extreme lack of basicity prevents effective coordination to metal precursors like Rh(CO)2(acac) [2]. P(ArF)3 bridges this gap, providing essential hydrolytic stability, optimal metal-binding basicity, and the steric bulk required to generate coordinatively unsaturated active species[1].

Solid-State Stabilization of Low-Valent Precatalysts

The incorporation of P(ArF)3 into low-valent metal complexes drastically improves their resistance to atmospheric oxidation compared to PPh3. In the synthesis of Ni(I) complexes, [NiBr(IPr)(PArF3)] demonstrates exceptional solid-state air stability, whereas the PPh3 analog undergoes smooth and rapid oxidation [1]. This stabilization is driven by specific intermolecular CF···π interactions induced by the trifluoromethyl groups, which also enable the isolation of highly stable[Pd(P(ArF)3)3] catalysts [1].

Evidence DimensionSolid-state oxidation resistance of Ni(I) and Pd(0) complexes
Target Compound DataForms air-stable, isolable Ni(I) and Pd(0) precatalysts via CF···π networks
Comparator Or BaselinePPh3 complexes (rapidly oxidized in air)
Quantified DifferenceShift from glovebox-dependent instability to benchtop-stable solid precatalysts
ConditionsSolid-state exposure to atmospheric air at room temperature

Allows manufacturers and researchers to procure, store, and handle highly active low-valent metal precatalysts under standard benchtop conditions, significantly reducing operational costs.

Phosphite-Level Electron Withdrawal with Phosphine Stability

P(ArF)3 provides a profound electron-withdrawing effect that mirrors phosphites rather than standard phosphines. In (PR3)2RhCl(CO) complexes, the carbonyl stretching frequency (νCO) for the P(ArF)3 complex is 2000 cm⁻¹, significantly higher than the 1965 cm⁻¹ observed for PPh3, and closely approaching the 2016 cm⁻¹ of P(OPh)3 [1]. This quantitative shift demonstrates that P(ArF)3 severely depletes electron density at the metal center, enhancing its Lewis acidity and electrophilicity without the hydrolytic vulnerabilities inherent to phosphite ligands [1].

Evidence DimensionCarbonyl stretching frequency (νCO) in Rh(I) complexes
Target Compound DataνCO = 2000 cm⁻¹
Comparator Or BaselinePPh3 (νCO = 1965 cm⁻¹)
Quantified Difference+35 cm⁻¹ shift in νCO, indicating substantially lower electron donation
ConditionsIR spectroscopy of (PR3)2RhCl(CO) complexes

Essential for selecting a ligand that maximizes the electrophilic activation of substrates while maintaining robust hydrolytic stability in solution.

Steric Promotion of Coordinatively Unsaturated Active Species

Beyond its electronic properties, P(ArF)3 possesses a significantly larger steric profile than standard triarylphosphines, which is critical for generating active catalytic species. The Tolman cone angle for P(ArF)3 is 160°, compared to only 145° for PPh3 [1]. In palladium-catalyzed cross-coupling reactions, this increased steric bulk promotes the facile dissociation of excess ligands, driving the equilibrium toward the highly reactive, 12-electron L1Pd(0) monoligated species necessary for the oxidative addition of challenging aryl halides [1].

Evidence DimensionTolman Cone Angle (θ)
Target Compound Data160°
Comparator Or BaselinePPh3 (145°)
Quantified Difference+15° increase in steric bulk
ConditionsCrystallographic and computational structural analysis

Drives the selection of this ligand for cross-coupling workflows where bulky, electron-poor environments are required to accelerate the rate-determining oxidative addition step.

Optimal Basicity for Catalyst Precursor Coordination

While maximizing electron deficiency is often desired, over-fluorination can render a ligand useless for procurement if it cannot bind the metal. In rhodium-catalyzed hydroformylation studies, P(ArF)3 successfully coordinates to Rh(CO)2(acac) to form the active HRh(CO)L3 catalyst [1]. In stark contrast, the fully fluorinated analog, tris(pentafluorophenyl)phosphine (P(C6F5)3), is too weakly basic to complex with the rhodium precursor under identical conditions [1]. P(ArF)3 thus represents the optimal boundary, providing extreme π-acidity while retaining sufficient σ-donation to form stable catalytic intermediates[1].

Evidence DimensionAbility to form active metal complexes from precursors
Target Compound DataSuccessfully forms HRh(CO)L3 from Rh(CO)2(acac)
Comparator Or BaselineP(C6F5)3 (fails to coordinate)
Quantified DifferenceViable catalyst formation vs. complete coordination failure
ConditionsIn situ catalyst generation from Rh(CO)2(acac) at standard conditions

Prevents the costly procurement error of selecting an overly electron-deficient ligand (like P(C6F5)3) that is incapable of forming the required active catalyst.

Benchtop-Stable Low-Valent Metal Catalysis

Directly leveraging its ability to form air-stable Ni(I) and Pd(0) complexes via CF···π interactions, P(ArF)3 is the ligand of choice for formulating precatalysts that can be stored and handled outside of a glovebox [1]. This is highly relevant for the industrial scale-up of Kumada and Suzuki cross-coupling reactions, where minimizing inert-atmosphere handling directly reduces operational overhead and improves process reproducibility[1].

Electrophilic Activation in Gold and Iridium Catalysis

Due to its phosphite-like electron-withdrawing capacity (νCO = 2000 cm⁻¹ in Rh complexes) paired with a large 160° cone angle, P(ArF)3 is heavily utilized in homogeneous Au(I) and Ir(III) catalysis [2]. It generates highly Lewis acidic metal centers and exceptionally Brønsted acidic metal hydrides, making it ideal for tandem oligomerization-hydrogenation processes where standard phosphines fail to provide sufficient electrophilicity[2].

Hydroformylation in Supercritical Media

Capitalizing on its optimal balance of steric bulk and retained coordination ability compared to the non-binding P(C6F5)3, P(ArF)3 is deployed in the rhodium-catalyzed hydroformylation of dienes [3]. Its high solubility in supercritical carbon dioxide (scCO2) and its ability to form highly active, electron-poor HRh(CO)L3 species make it a highly effective choice for specialized, green-solvent industrial hydroformylation workflows [3].

XLogP3

9.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Dates

Last modified: 08-15-2023

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